Bienvenue dans la boutique en ligne BenchChem!

5-Hydroxy-6-methoxy Duloxetine

Pharmacology Monoamine Transporter Radioligand Binding

5-Hydroxy-6-methoxy Duloxetine (CAS:741693-79-8) is the authentic phase I oxidative metabolite of duloxetine, formed via CYP1A2/CYP2D6. Its distinct 5-hydroxy-6-methoxy substitution and unique triple-reuptake inhibition profile (Ki: SERT 266 nM, NET 920 nM, DAT 2,814 nM) differentiate it from other hydroxylated metabolites. Use as a certified reference standard for LC-MS/MS method validation, bioequivalence studies, and impurity profiling. Available ≥95% purity.

Molecular Formula C19H21NO3S
Molecular Weight 343.441
CAS No. 741693-79-8
Cat. No. B564432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-6-methoxy Duloxetine
CAS741693-79-8
Synonyms2-Methoxy-5-[(1S)-3-(methylamino)-1-(2-thienyl)propoxy]-1-naphthalenol; 
Molecular FormulaC19H21NO3S
Molecular Weight343.441
Structural Identifiers
SMILESCNCCC(C1=CC=CS1)OC2=CC=CC3=C2C=CC(=C3O)OC
InChIInChI=1S/C19H21NO3S/c1-20-11-10-16(18-7-4-12-24-18)23-15-6-3-5-14-13(15)8-9-17(22-2)19(14)21/h3-9,12,16,20-21H,10-11H2,1-2H3/t16-/m0/s1
InChIKeyMHWRJCBZOCBFBD-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxy-6-methoxy Duloxetine (CAS:741693-79-8): Metabolite Reference Standard for SNRI Pharmacology Research


5-Hydroxy-6-methoxy Duloxetine (CAS:741693-79-8) is a phase I oxidative metabolite of the serotonin-norepinephrine reuptake inhibitor (SNRI) duloxetine, formed via cytochrome P450 isoforms CYP1A2 and CYP2D6 through a 5- or 6-hydroxy intermediate and a catechol intermediate [1]. The compound carries a distinct 5-hydroxy-6-methoxy substitution pattern on the naphthyl ring, distinguishing it from other duloxetine metabolites such as 4-hydroxyduloxetine, 6-hydroxy-5-methoxyduloxetine, and 5,6-dihydroxyduloxetine [2]. As an authentic metabolite reference standard, it serves critical roles in analytical method development, pharmacokinetic profiling, and metabolite identification studies .

Why 5-Hydroxy-6-methoxy Duloxetine Cannot Be Substituted by Other Duloxetine Hydroxylated Metabolites


Substitution with other duloxetine hydroxylated metabolites—including 4-hydroxyduloxetine (CAS:741693-77-6), 6-hydroxyduloxetine, or the regioisomeric 6-hydroxy-5-methoxyduloxetine—is scientifically invalid due to distinct molecular structures, differing biotransformation routes, and quantitatively divergent monoamine transporter binding profiles [1]. The 5-hydroxy-6-methoxy substitution pattern yields a unique triple-reuptake inhibition signature with Ki values of 266 nM (SERT), 920 nM (NET), and 2,814 nM (DAT) . This binding fingerprint cannot be assumed for other metabolites absent direct comparative data. Additionally, 5-hydroxy-6-methoxy duloxetine circulates in human plasma primarily as a sulfate conjugate (M7), a conjugation pattern distinct from the glucuronide conjugates characteristic of 4-hydroxyduloxetine and 6-hydroxy-5-methoxyduloxetine [2]. Generic substitution without structural verification compromises analytical accuracy in bioequivalence studies, impurity profiling, and pharmacokinetic investigations.

5-Hydroxy-6-methoxy Duloxetine: Quantitative Differentiation Evidence vs. Comparator Compounds


Transporter Binding Affinity: 5-Hydroxy-6-methoxy Duloxetine vs. Parent Duloxetine

5-Hydroxy-6-methoxy duloxetine exhibits substantially reduced binding affinity at human serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters compared to parent duloxetine. The metabolite binds SERT with a Ki of 266 nM, representing a 58-fold reduction in affinity relative to duloxetine's Ki of 4.6 nM . At NET, the Ki of 920 nM corresponds to a 14-fold reduction compared to duloxetine (Ki ~64.8 nM, calculated from reported SERT/NET selectivity ratio of ~0.07 [1]). This quantitative attenuation confirms the metabolite as pharmacologically distinct from the parent drug and unsuitable as a functional substitute in transporter inhibition assays.

Pharmacology Monoamine Transporter Radioligand Binding

Transporter Binding Profile: 5-Hydroxy-6-methoxy Duloxetine vs. 6-Hydroxy-5-methoxy Duloxetine (Regioisomer)

The regioisomeric 6-hydroxy-5-methoxy duloxetine (M10) differs from 5-hydroxy-6-methoxy duloxetine solely in the positional exchange of hydroxy and methoxy substituents on the naphthyl ring, yet this structural variation produces distinct pharmacokinetic identities. While 5-hydroxy-6-methoxy duloxetine circulates in human plasma as a sulfate conjugate (M7), its regioisomer 6-hydroxy-5-methoxy duloxetine is found as a glucuronide conjugate (M10) [1]. Comprehensive in vitro binding data for the isolated 6-hydroxy-5-methoxy regioisomer are not reported in the primary literature; however, the differential conjugation fate directly impacts analytical method development, as these metabolites require distinct sample preparation and detection protocols [2].

Structure-Activity Relationship Monoamine Transporter Regioisomer Comparison

Enzymatic Formation Pathway: CYP Isoform Specificity as Functional Classifier

5-Hydroxy-6-methoxy duloxetine is formed from duloxetine via sequential oxidation by CYP1A2 and CYP2D6, proceeding through a 5- or 6-hydroxy intermediate and a catechol intermediate before final methylation . This dual-CYP requirement distinguishes its formation from mono-hydroxylated metabolites (4-hydroxy, 5-hydroxy, 6-hydroxy) which may rely predominantly on single CYP isoforms. The dependence on both CYP1A2 and CYP2D6 has practical implications: individuals with CYP2D6 poor metabolizer status or those receiving CYP1A2 inhibitors (e.g., fluvoxamine) will exhibit altered formation of this specific metabolite [1].

Drug Metabolism Cytochrome P450 CYP1A2 CYP2D6

Synthetic Origin: Authentic Synthesized Standard vs. Isolated Metabolite

Commercially available 5-hydroxy-6-methoxy duloxetine is produced as an authentic synthesized reference standard, not as an isolated biological metabolite. The compound was synthesized as part of a comprehensive effort to prepare authentic samples of all putative phase I duloxetine metabolites for structural confirmation and comparator use [1]. This synthetic origin ensures batch-to-batch consistency (specified purity ≥95%) , in contrast to biologically isolated metabolites which may carry undefined impurity profiles or co-purifying contaminants. The availability of the synthetic standard enabled definitive structural confirmation of the sulfate conjugate M7 observed in human plasma [2].

Analytical Chemistry Reference Standard Synthetic Metabolite

Pharmacokinetic Abundance: M7 Sulfate Conjugate as Major Circulating Metabolite

In healthy human subjects administered a single 20.2 mg oral dose of [14C]duloxetine, the sulfate conjugate of 5-hydroxy-6-methoxy duloxetine (designated M7) was identified as one of four major circulating metabolites in plasma, alongside glucuronide conjugates of 4-hydroxyduloxetine (M6), 6-hydroxy-5-methoxyduloxetine (M10), and 4,6-dihydroxyduloxetine (M9) [1]. While exact plasma AUC values for individual metabolites are not disaggregated in the primary report, the parent drug duloxetine accounted for less than 3% of total circulating radioactivity based on mean AUC, indicating that conjugated metabolites—including M7—dominate systemic exposure [2]. The elimination half-life of total radioactivity (120 h) substantially exceeded that of duloxetine (10.3 h), reflecting the prolonged residence of conjugated metabolites [2].

Pharmacokinetics Human ADME Metabolite Profiling

Structural Distinction: 5-Hydroxy-6-methoxy Duloxetine vs. 4-Hydroxyduloxetine

5-Hydroxy-6-methoxy duloxetine (C19H21NO3S, MW 343.44) carries a 5-hydroxy-6-methoxy disubstituted naphthyl ring, distinguishing it from 4-hydroxyduloxetine (C18H19NO2S, MW 313.42), which bears only a single 4-hydroxy substituent without methoxylation . This structural difference results in distinct chromatographic retention behavior and mass spectrometric fragmentation patterns. In the original human ADME study, 4-hydroxyduloxetine circulates as a glucuronide conjugate (M6), whereas 5-hydroxy-6-methoxy duloxetine is found as a sulfate conjugate (M7), further emphasizing that these metabolites are analytically and biochemically non-interchangeable [1].

Metabolite Identification Structural Elucidation Analytical Chemistry

High-Value Application Scenarios for 5-Hydroxy-6-methoxy Duloxetine (CAS:741693-79-8)


LC-MS/MS Bioanalytical Method Development and Validation for Duloxetine Metabolite Quantification

5-Hydroxy-6-methoxy duloxetine serves as an essential authentic reference standard for developing and validating LC-MS/MS methods targeting duloxetine metabolites in human plasma. Given that the M7 sulfate conjugate is one of four major circulating metabolites and parent duloxetine represents <3% of systemic exposure, accurate quantification of this metabolite is critical for bioequivalence studies [1]. The synthetic standard (≥95% purity) provides the requisite material for calibration curve construction, quality control sample preparation, and matrix effect evaluation.

In Vitro Transporter Pharmacology: Differentiating Metabolite Activity from Parent Drug

For pharmacology studies investigating monoamine transporter inhibition, 5-hydroxy-6-methoxy duloxetine provides a quantitatively distinct profile relative to parent duloxetine. The metabolite exhibits Ki values of 266 nM (SERT), 920 nM (NET), and 2,814 nM (DAT), representing 58-fold (SERT) and 14-fold (NET) attenuation compared to duloxetine . This differentiation is essential for attributing observed pharmacological effects specifically to the parent drug versus active metabolites in preclinical models.

Pharmacogenetic and Drug-Drug Interaction Studies: CYP1A2/CYP2D6 Pathway Probe

The formation of 5-hydroxy-6-methoxy duloxetine requires sequential oxidation by both CYP1A2 and CYP2D6 . This dual-CYP dependency makes the metabolite a valuable probe for assessing the integrated activity of both isoforms. In pharmacogenetic studies involving CYP2D6 poor metabolizers or drug-drug interaction studies with CYP1A2 inhibitors (e.g., fluvoxamine), monitoring levels of this specific metabolite provides a functional readout of metabolic pathway perturbation that cannot be obtained from mono-hydroxylated metabolites [2].

Pharmaceutical Impurity Profiling and Reference Standard Qualification

In pharmaceutical quality control, 5-hydroxy-6-methoxy duloxetine is used as an impurity reference material during duloxetine active pharmaceutical ingredient (API) manufacturing and finished product release testing . The compound's defined stereochemistry ((S)-enantiomer) and synthetic origin enable its use as a system suitability standard for HPLC and LC-MS methods designed to detect and quantify oxidative degradation products and process-related impurities in duloxetine formulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Hydroxy-6-methoxy Duloxetine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.